

# A Comparative Analysis of Relaxivity in Macrocyclic vs. Linear Gadolinium-Based Contrast Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gadovist*

Cat. No.: *B1197821*

[Get Quote](#)

Gadolinium-based contrast agents (GBCAs) are essential tools in magnetic resonance imaging (MRI), enhancing the signal intensity of tissues by shortening the longitudinal relaxation time (T1) of water protons. The efficacy of a GBCA is quantified by its relaxivity ( $r_1$ ), a measure of its potency in enhancing the relaxation rate. GBCAs are broadly classified into two structural categories: linear and macrocyclic, based on the type of chelating ligand that encapsulates the gadolinium ion ( $Gd^{3+}$ ). This guide provides an objective comparison of the relaxivity of these two classes, supported by experimental data, to inform researchers, scientists, and drug development professionals.

A primary differentiator between these two classes lies in their kinetic and thermodynamic stability. Macrocyclic agents encase the gadolinium ion in a pre-organized, cage-like structure, leading to significantly higher stability compared to the flexible, open-chain structure of linear agents.<sup>[1][2][3]</sup> This superior stability of macrocyclic GBCAs minimizes the in-vivo release of toxic free  $Gd^{3+}$  ions, a crucial factor in their safety profile and in reducing long-term gadolinium retention in tissues like the brain.<sup>[1][4][5][6]</sup>

## Quantitative Comparison of $r_1$ Relaxivity

The  $r_1$  relaxivity of GBCAs is influenced by several factors, including the magnetic field strength, temperature, and the biological medium in which it is measured.<sup>[7]</sup> The following tables summarize the  $r_1$  relaxivity values for a range of commercially available macrocyclic and

linear GBCAs measured in human whole blood and plasma at a physiological temperature of 37°C across different magnetic field strengths.

Table 1: r1 Relaxivity of Macroyclic GBCAs

| Agent Name (Brand Name)                  | Type      | Medium       | r1 at 1.5 T<br>(L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) | r1 at 3 T<br>(L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) | r1 at 7 T<br>(L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) | Reference |
|------------------------------------------|-----------|--------------|---------------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------|-----------|
| <b>Gadoterat</b>                         |           |              |                                                         |                                                       |                                                       |           |
| e (Dotarem <sup>®</sup> )                | Ionic     | Human Plasma | 3.32 ± 0.13                                             | 3.00 ± 0.13                                           | 2.84 ± 0.09                                           | [8][9]    |
| Human Blood                              |           |              |                                                         |                                                       |                                                       |           |
| 3.9 ± 0.2                                |           |              |                                                         |                                                       |                                                       |           |
| <b>Gadobutrol</b>                        |           |              |                                                         |                                                       |                                                       |           |
| (Gadovist <sup>®</sup> )                 | Non-ionic | Human Plasma | 4.78 ± 0.12                                             | 4.97 ± 0.59                                           | 3.83 ± 0.24                                           | [8][9]    |
| Human Blood                              |           |              |                                                         |                                                       |                                                       |           |
| 4.6 ± 0.2                                |           |              |                                                         |                                                       |                                                       |           |
| <b>Gadoterido</b>                        |           |              |                                                         |                                                       |                                                       |           |
| I (ProHance <sup>®</sup> )               | Non-ionic | Human Plasma | 3.80 ± 0.10                                             | 3.28 ± 0.09                                           | 3.21 ± 0.07                                           | [8][9]    |
| Human Blood                              |           |              |                                                         |                                                       |                                                       |           |
| 4.4 ± 0.6   3.5 ± 0.6   3.4 ± 0.1   [10] |           |              |                                                         |                                                       |                                                       |           |

|| | Human Blood | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 | [10] |

Table 2: r1 Relaxivity of Linear GBCAs

| Agent Name (Brand Name)         | Type      | Medium      | r1 at 1.5 T<br>(L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) | r1 at 3 T<br>(L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) | r1 at 7 T<br>(L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) | Reference |
|---------------------------------|-----------|-------------|---------------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------|-----------|
| Gadopentetate (Magnevest®)      | Ionic     | Human Blood | 4.3 ± 0.4                                               | 3.8 ± 0.2                                             | 3.1 ± 0.4                                             | [10]      |
| Gadobenate (MultiHance®)        | Ionic     | Human Blood | 6.2 ± 0.5                                               | 5.4 ± 0.3                                             | 4.7 ± 0.1                                             | [10]      |
| Gadoxetate (Eovist®/Primovist®) | Ionic     | Human Blood | 7.2 ± 0.2                                               | 5.5 ± 0.3                                             | 4.9 ± 0.1                                             | [10]      |
| Gadodiamide (Omniscan®)         | Non-ionic | Human Blood | 4.5 ± 0.1                                               | 3.9 ± 0.2                                             | 3.7 ± 0.2                                             | [10]      |

| Gadoversetamide (Optimark®) | Non-ionic | Human Blood | 4.4 ± 0.2 | 4.2 ± 0.2 | 4.3 ± 0.2 | [10] |

From the data, it is evident that there is no simple rule stating that one structural class has universally higher relaxivity than the other. However, certain linear agents, namely Gadobenate and Gadoxetate, exhibit notably higher r1 values. This is attributed to their weak and transient interaction with serum albumin, which slows their molecular tumbling rate and consequently increases relaxivity.[11] Among the macrocyclic agents, Gadobutrol consistently shows a higher relaxivity compared to Gadoteridol and Gadoterate.[8][9] A general trend of decreasing r1 relaxivity with increasing magnetic field strength is observed for most agents.[8][12]

## Structural and Workflow Diagrams

The fundamental structural difference between the two classes of GBCAs is visualized below.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gadolinium Retention in the Brain: An MRI Relaxometry Study of Linear and Macroyclic Gadolinium-Based Contrast Agents in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Comparison of the Relaxivities of Macroyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Relaxivities of Macroyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. Effect of  $r_1$  and  $r_2$  relaxivity of gadolinium-based contrast agents on the  $T_1$ -weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Relaxivity in Macroyclic vs. Linear Gadolinium-Based Contrast Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197821#relaxivity-comparison-of-macroyclic-vs-linear-gbcas>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)